molecular formula C18H16ClNO3S B13137598 1-Amino-2-(butylsulfanyl)-6-chloro-4-hydroxyanthracene-9,10-dione CAS No. 88605-80-5

1-Amino-2-(butylsulfanyl)-6-chloro-4-hydroxyanthracene-9,10-dione

Cat. No.: B13137598
CAS No.: 88605-80-5
M. Wt: 361.8 g/mol
InChI Key: LNHZVEJWTGJLEJ-UHFFFAOYSA-N
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Description

1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that combines an anthracene core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors One common approach is to start with anthracene-9,10-dione, which undergoes chlorination to introduce the chloro group at the 6-positionFinally, the amino group is introduced via an amination reaction, often using ammonia or an amine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the normal function of the DNA and leading to cell death. This makes it a potential candidate for anticancer therapy. Additionally, the presence of the hydroxy and amino groups allows for hydrogen bonding with proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-(methylthio)-6-chloro-4-hydroxyanthracene-9,10-dione
  • 1-Amino-2-(ethylthio)-6-chloro-4-hydroxyanthracene-9,10-dione
  • 1-Amino-2-(propylthio)-6-chloro-4-hydroxyanthracene-9,10-dione

Uniqueness

1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione is unique due to the presence of the butylthio group, which can influence its lipophilicity and, consequently, its biological activity. The combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications .

Properties

CAS No.

88605-80-5

Molecular Formula

C18H16ClNO3S

Molecular Weight

361.8 g/mol

IUPAC Name

1-amino-2-butylsulfanyl-6-chloro-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C18H16ClNO3S/c1-2-3-6-24-13-8-12(21)14-15(16(13)20)17(22)10-5-4-9(19)7-11(10)18(14)23/h4-5,7-8,21H,2-3,6,20H2,1H3

InChI Key

LNHZVEJWTGJLEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3)Cl)N

Origin of Product

United States

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